

Spectral Data for 1-Methoxy-1-propene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-1-propene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-Methoxy-1-propene**, a molecule of interest in various chemical research and development sectors. This document compiles available spectral information, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis. Due to the limited availability of publicly accessible, detailed experimental spectra for **1-Methoxy-1-propene**, this guide combines reported data with general principles of spectroscopy for analogous structures.

Data Presentation

The following tables summarize the available quantitative spectral data for **1-Methoxy-1-propene**. It is important to note that a complete experimental dataset is not readily available in public databases. The information presented here is a consolidation of data from various sources and may include predicted values or data from isomers, which are clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **1-Methoxy-1-propene**

Spectrum	Isomer	Atom	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Source
^1H NMR	(E)	=CH-OCH ₃	Data not available	-	-	-
-CH=	Data not available	-	-	-		
-CH ₃	Data not available	-	-	-		
-OCH ₃	Data not available	-	-	-		
^1H NMR	(Z)	=CH-OCH ₃	Data not available	-	-	-
-CH=	Data not available	-	-	-		
-CH ₃	Data not available	-	-	-		
-OCH ₃	Data not available	-	-	-		
^{13}C NMR	(E)	=CH-OCH ₃	Data available through SpectraBase	-	-	[1]
-CH=	Data available through SpectraBase	-	-	[1]		
-CH ₃	Data available	-	-	[1]		

	through SpectraBase					
-OCH ₃	Data available through SpectraBase	-	-	[1]		
¹³ C NMR	(Z)	=CH-OCH ₃	Data available through SpectraBase	-	-	[2]
-CH=	Data available through SpectraBase	-	-	[2]		
-CH ₃	Data available through SpectraBase	-	-	[2]		
-OCH ₃	Data available through SpectraBase	-	-	[2]		

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR are not readily available in the searched public domains. The data is referenced to be available in the SpectraBase database.

Table 2: Infrared (IR) Spectroscopy Data for **1-Methoxy-1-propene**

Isomer	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
(E) & (Z)	C-H stretch (alkenyl)	3000-3100	Medium
C-H stretch (alkyl)	2850-3000	Medium-Strong	
C=C stretch	1650-1680	Medium-Weak	
C-O stretch (ether)	1050-1150	Strong	
C-H bend (alkenyl)	675-1000	Strong	

Note: The IR data is predicted based on characteristic absorption ranges for the functional groups present in **1-Methoxy-1-propene**.

Table 3: Mass Spectrometry (MS) Data for (E)-**1-Methoxy-1-propene**

m/z	Relative Intensity	Putative Fragment
72	Top Peak	[M] ⁺ (Molecular Ion)
41	2nd Highest	[C ₃ H ₅] ⁺
71	3rd Highest	[M-H] ⁺

Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[\[1\]](#) A full fragmentation pattern with relative intensities is not publicly available.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of volatile organic compounds like **1-Methoxy-1-propene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-Methoxy-1-propene**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of solvent should ensure the sample is fully dissolved and its residual peaks do not interfere with the analyte's signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C . A wider spectral width (e.g., 0-220 ppm) is required.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of neat **1-Methoxy-1-propene** onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Instrument Setup:
 - Place the salt plates in the spectrometer's sample holder.

- Record a background spectrum of the empty salt plates.
- Data Acquisition:
 - Record the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

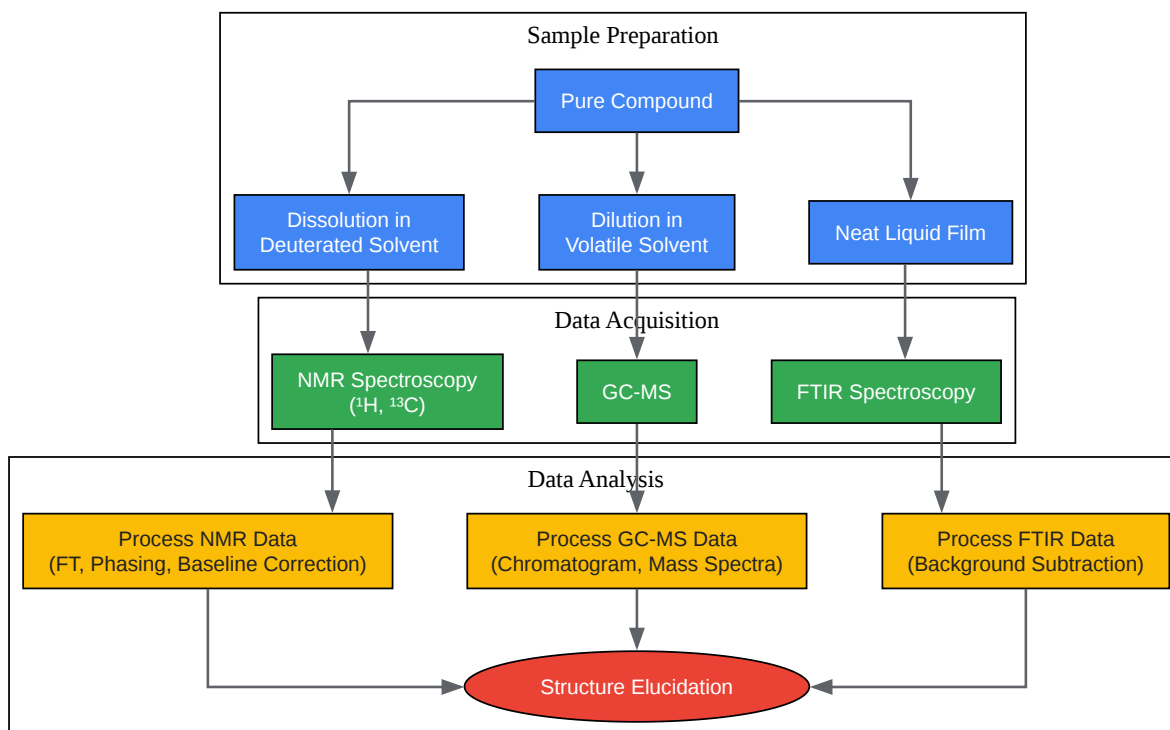
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **1-Methoxy-1-propene** in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized for the instrument's sensitivity.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - Column: Use a capillary column with a stationary phase appropriate for the separation of volatile, non-polar to moderately polar compounds (e.g., a DB-5 or equivalent).
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) is typically used for volatile organic compounds.
 - Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).

- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector.
 - The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes from the column.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **1-Methoxy-1-propene**. While a complete, experimentally verified dataset remains to be fully compiled in the public domain, the information and protocols presented here offer a valuable resource for researchers and professionals engaged in the study and application of this compound. Further experimental work is encouraged to populate the missing data fields and provide a more comprehensive spectral profile of both the (E) and (Z) isomers of **1-Methoxy-1-propene**.

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References

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